2-Iodo-4-nitrotoluene

Vue d'ensemble

Description

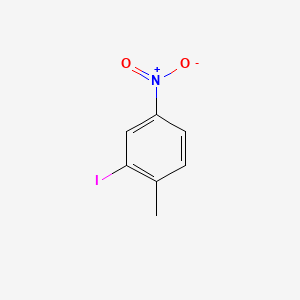

2-Iodo-4-nitrotoluene, also known as 2-iodo-1-methyl-4-nitrobenzene, is an organic compound with the molecular formula C₇H₆INO₂. It is characterized by the presence of iodine and nitro functional groups attached to a toluene ring. This compound is typically a yellow crystalline solid and is used in various chemical synthesis processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-nitrotoluene can be achieved through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of toluene to form 4-nitrotoluene, followed by iodination using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and iodination processes. These reactions are typically carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Iodo-4-nitrotoluene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen atmosphere.

Major Products:

Substitution: Products vary depending on the substituent introduced.

Reduction: 2-Iodo-4-aminotoluene is a common product when the nitro group is reduced.

Applications De Recherche Scientifique

2-Iodo-4-nitrotoluene is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: As a precursor in the synthesis of potential therapeutic agents.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Iodo-4-nitrotoluene involves its ability to participate in electrophilic aromatic substitution reactions. The iodine and nitro groups influence the reactivity of the aromatic ring, making it susceptible to further functionalization. The nitro group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, while the iodine atom can act as a leaving group in substitution reactions .

Comparaison Avec Des Composés Similaires

- 2-Iodo-3-nitrotoluene

- 4-Iodo-2-nitrotoluene

- 2-Fluoro-4-nitrotoluene

- 4-Bromo-2-nitrotoluene

- 4-Chloro-2-nitrotoluene

Comparison: 2-Iodo-4-nitrotoluene is unique due to the specific positioning of the iodine and nitro groups on the toluene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound offers distinct advantages in certain synthetic applications due to the steric and electronic effects imparted by the iodine and nitro groups .

Activité Biologique

2-Iodo-4-nitrotoluene (C₇H₆INO₂) is an organic compound characterized by the presence of an iodine atom and a nitro group attached to a toluene ring. Its molecular weight is approximately 263.03 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential as a pharmaceutical intermediate and its reactivity in organic synthesis.

This compound exists in different polymorphic forms, including triclinic, orthorhombic, and monoclinic structures. The distinct crystal packing arrangements are influenced by intermolecular interactions, which can lead to unique structural motifs such as sheets and bilayers. The compound is soluble in organic solvents like acetic acid and acetic anhydride and exhibits a logP of 3.28, indicating moderate lipophilicity, which can influence its biological interactions .

Biological Activity

While this compound itself does not exhibit a specific biological mechanism of action, several derivatives containing the 2-iodo-4-nitrophenyl moiety have been explored for their biological activities. Notably, compounds derived from this structure have been investigated for their potential roles in drug development and interaction with various biological targets.

Antimicrobial Activity

Research has indicated that nitro compounds can exhibit antimicrobial properties. For example, derivatives of nitroaromatic compounds have shown activity against various bacterial strains. The presence of the nitro group (NO₂) enhances the interaction with microbial membranes, potentially leading to bactericidal effects .

Anticancer Potential

Studies on related compounds suggest that nitro-substituted aromatic compounds may exhibit anticancer activity. For instance, certain derivatives have demonstrated inhibition of cancer cell proliferation in vitro, particularly against lung cancer cell lines such as A549 and HCT-116. The mechanism of action may involve the induction of apoptosis or disruption of cellular signaling pathways .

The biological activity of this compound is closely linked to its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the iodine atom can participate in halogen bonding. These interactions may influence enzyme activity and cellular signaling pathways.

Case Studies

- Synthesis and Evaluation : A study synthesized various derivatives from this compound and evaluated their biological activities against cancer cell lines. The results indicated that modifications at specific positions on the aromatic ring could enhance anticancer properties .

- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of nitroaromatic derivatives derived from this compound against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibitory effects at low concentrations, suggesting potential applications in developing new antimicrobial agents .

Data Table: Biological Activities of Derivatives

Q & A

Q. Basic: What are the standard synthetic routes for 2-Iodo-4-nitrotoluene, and how can purity be optimized?

Methodological Answer:

this compound (CAS RN: 7745-92-8, 464-05-1) is typically synthesized via electrophilic aromatic substitution. A common approach involves iodination of 4-nitrotoluene using iodine monochloride (ICl) or KI/oxidant systems (e.g., NaNO₂/H₂SO₄) under controlled temperatures (0–5°C). Purity optimization requires:

- Stepwise quenching to minimize polyiodination byproducts.

- Recrystallization from ethanol or methanol to remove unreacted starting materials.

- HPLC monitoring (e.g., C18 column, UV detection at 254 nm) to confirm >95% purity .

Q. Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H NMR : Look for aromatic proton splitting patterns (e.g., para-substituted nitro group at δ 8.0–8.5 ppm, methyl group at δ 2.5–2.7 ppm).

- FT-IR : Confirm nitro group stretching vibrations (~1520 cm⁻¹ for asymmetric NO₂, ~1350 cm⁻¹ for symmetric NO₂) and C-I bond (~500–600 cm⁻¹).

- Mass Spectrometry (EI-MS) : Expect molecular ion peaks at m/z 263 (C₇H₆INO₂⁺) with fragmentation patterns reflecting iodine loss .

Q. Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The ortho-nitro group creates steric hindrance and electron-withdrawing effects, reducing iodine’s nucleophilicity. To enhance reactivity:

- Use palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands to mitigate steric interference.

- Employ microwave-assisted Suzuki-Miyaura coupling (100–120°C, DMF solvent) to accelerate reaction kinetics.

- Monitor competing nitro-group reduction under reductive coupling conditions via TLC (silica gel, hexane/ethyl acetate 4:1) .

Q. Advanced: What are the challenges in analyzing environmental degradation pathways of this compound?

Methodological Answer:

Degradation studies face:

- Nitro-group persistence : Resists microbial breakdown; use Pseudomonas strains (e.g., TW3) adapted for nitroaromatics .

- Iodine release : Track iodide ions via ion chromatography (e.g., Dionex ICS-5000) to quantify mineralization.

- Intermediate detection : Employ LC-MS/MS to identify transient species like 4-nitrobenzaldehyde (precursor to protocatechuate) .

Q. Basic: How should this compound be stored to ensure long-term stability?

Methodological Answer:

- Store in amber glass vials under inert gas (N₂/Ar) to prevent photolytic C-I bond cleavage.

- Maintain low temperatures (–20°C) to suppress sublimation.

- Avoid contact with reducing agents (e.g., NaBH₄) to prevent nitro-group reduction .

Q. Advanced: What computational methods predict the electronic properties of this compound?

Methodological Answer:

- DFT calculations (B3LYP/6-311+G(d,p)) model charge distribution, highlighting electron-deficient aromatic rings.

- HOMO-LUMO analysis predicts electrophilic reactivity at the iodine site (LUMO localization).

- Molecular dynamics simulations (AMBER force field) assess solvation effects in polar aprotic solvents .

Q. Basic: How can researchers validate the identity of synthesized this compound?

Methodological Answer:

- Cross-reference CAS RNs : Confirm with 7745-92-8 and 464-05-1 .

- Melting point analysis : Compare observed values (literature: ~85–87°C) to published data.

- Elemental analysis : Verify %C, %H, %N, and %I within ±0.3% of theoretical values .

Q. Advanced: What strategies resolve contradictions in reported reaction yields for iodination of nitroaromatics?

Methodological Answer:

- Replicate conditions : Ensure stoichiometric equivalence of iodine source (e.g., ICl vs. KI/H₂O₂).

- Control moisture : Use anhydrous solvents (e.g., CH₂Cl₂) to prevent hydrolysis.

- Statistical analysis : Apply ANOVA to compare yields across trials, accounting for variables like catalyst loading .

Q. Advanced: How does this compound interact with biological systems in toxicity studies?

Methodological Answer:

- Ames test : Screen for mutagenicity using Salmonella strains TA98/TA100 with S9 metabolic activation.

- Cytotoxicity assays : Use MTT or resazurin reduction in HepG2 cells, noting IC₅₀ values.

- Metabolite profiling : Identify glutathione adducts via LC-MS to map detoxification pathways .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Propriétés

IUPAC Name |

2-iodo-1-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQSRXQJUZTIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228162 | |

| Record name | 2-Iodo-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7745-92-8 | |

| Record name | 2-Iodo-1-methyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7745-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-4-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007745928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7745-92-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Iodo-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-IODO-4-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T99FZN9F22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.